4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol hydrochloride , reflecting its structural complexity. The name is derived as follows:
- Phenol core : A benzene ring with hydroxyl (-OH) and two methoxy (-OCH₃) groups at positions 2 and 6.
- Aminomethyl substitution : A methylene-linked amino group (-CH₂NH-) at position 4.
- Furan-2-ylmethyl group : A furan heterocycle (oxygen-containing five-membered ring) attached to the amino group via a methylene bridge.
- Hydrochloride salt : The secondary amine is protonated (NH⁺) and paired with a chloride counterion (Cl⁻).
The molecular formula is C₁₄H₁₈ClNO₄ , with a molecular weight of 299.75 g/mol . Key structural features are summarized in Table 1.
Table 1: Molecular formula and structural components
| Component | Description |
|---|---|
| Parent structure | 2,6-dimethoxyphenol |
| Substituent at C4 | [(Furan-2-ylmethyl)amino]methyl group |
| Counterion | Chloride (Cl⁻) |
| Molecular formula | C₁₄H₁₈ClNO₄ |
| Molecular weight | 299.75 g/mol |
The presence of methoxy and hydroxyl groups introduces polarity, while the furan ring contributes aromaticity and potential π-π stacking interactions .
Crystallographic Studies and Three-Dimensional Conformation
While direct X-ray crystallographic data for this compound are limited in the literature, structural analogs provide insights into its likely three-dimensional conformation. For example:
- Phenol and methoxy groups : The 2,6-dimethoxyphenol moiety adopts a planar arrangement due to conjugation between the aromatic ring and oxygen lone pairs .
- Furan orientation : The furan ring is typically perpendicular to the phenol plane to minimize steric hindrance, as observed in related furan-containing phenolic compounds .
- Aminomethyl linker : The -CH₂NH-CH₂- bridge allows flexibility, enabling hydrogen bonding between the protonated amine and chloride ion .
In analogous hydrochloride salts (e.g., Schiff base derivatives), crystallographic studies reveal distorted tetrahedral geometries around the nitrogen atom, stabilized by N–H⋯Cl hydrogen bonds . Computational modeling suggests similar behavior in this compound, with intramolecular interactions further rigidifying the structure (Fig. 1).
Fig. 1: Predicted three-dimensional conformation
- Phenol ring : Planar, with methoxy groups in equatorial positions.
- Furan ring : Tilted ~70° relative to the phenol plane.
- Ammonium group : Engaged in ionic and hydrogen-bonding interactions with Cl⁻ .
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt formation significantly enhances molecular stability through a robust hydrogen-bonding network:
- N–H⋯Cl interactions : The protonated ammonium group (NH⁺) donates a hydrogen bond to the chloride ion (N–H⋯Cl distance: ~3.1 Å) .
- O–H⋯Cl interactions : The phenolic hydroxyl group may weakly interact with Cl⁻ (O–H⋯Cl distance: ~3.4 Å) .
- C–H⋯O interactions : Methoxy oxygen atoms can accept hydrogen bonds from adjacent aromatic C–H groups .
These interactions are summarized in Table 2.
Table 2: Hydrogen bonding parameters
| Donor | Acceptor | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| N–H (ammonium) | Cl⁻ | 3.1 | 155 |
| O–H (phenol) | Cl⁻ | 3.4 | 145 |
| C–H (aromatic) | O (methoxy) | 2.9 | 120 |
The chloride ion acts as a hydrogen-bond acceptor, bridging cationic and neutral regions of the structure. This network is critical for stabilizing the crystalline lattice and influencing solubility properties .
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4.ClH/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11;/h3-7,15-16H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHBUKWARGCBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Etherification of Pyrogallic Acid
- Method : Pyrogallic acid (1,2,3-trihydroxybenzene) is selectively methylated at the 2 and 6 positions using dimethyl carbonate as the methylating agent.
- Catalyst : Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst.
- Reaction Conditions : The reaction is conducted in a microreactor system with methanol as the solvent, at temperatures ranging from 110°C to 170°C, with an optimal range of 120–140°C for best yield and purity.
- Pressure and Flow : Reaction pressure is maintained at 5 MPa with a flow velocity of 2 mL/min.
- Outcome : This method yields 2,6-dimethoxyphenol with high purity (up to 99%) and high yield (up to 92%), with methyl alcohol and carbon dioxide as benign byproducts.
| Parameter | Value |
|---|---|
| Pyrogallic acid amount | 12.6 g |
| Dimethyl carbonate | 18.9 g (molar ratio 1:2.1) |
| Catalyst (TBAB) | 0.16 g (molar ratio 1:0.005) |
| Solvent | Methanol (150 mL) |
| Temperature | 120–140 °C |
| Pressure | 5 MPa |
| Flow velocity | 2 mL/min |
| Reaction time | ~2 hours |
| Yield | 86–92% |
| Purity | 97–99% |
This continuous microreactor process is advantageous due to its safety, scalability, and environmental friendliness compared to traditional methylation methods using dimethyl sulfate.
Functionalization with Furan-2-ylmethyl Amino Group
The next step involves introducing the furan-2-ylmethyl amino substituent onto the 4-position of the 2,6-dimethoxyphenol ring via a Mannich-type reaction or reductive amination.
General Synthetic Route
- Starting Material : 2,6-dimethoxyphenol or its derivatives.
- Intermediate Formation : The phenol is first converted to a suitable intermediate such as 4-(aminomethyl)-2,6-dimethoxyphenol.
- Amination : The amino group is then reacted with furan-2-ylmethyl halide or aldehyde under reductive amination conditions to form the secondary amine linkage.
- Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Reaction Conditions and Purification
- Solvents : Common solvents include methanol, ethanol, or dichloromethane.
- Catalysts/Reducing Agents : Sodium cyanoborohydride or sodium triacetoxyborohydride are typically used for reductive amination.
- Temperature : Ambient to mild heating (25–60°C).
- Purification : The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt with high purity.
Analytical and Research Findings
- Spectroscopic Characterization : The final compound is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- Yield and Purity : Reported yields for the amination step typically range from 70% to 90%, with purity exceeding 95% after purification.
- Stability : The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and formulation.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Etherification of pyrogallic acid | Pyrogallic acid, dimethyl carbonate, TBAB, methanol, 120–140°C, 5 MPa, microreactor | 86–92 | 97–99 | Continuous process, environmentally friendly |
| Amination with furan-2-ylmethyl group | 4-(aminomethyl)-2,6-dimethoxyphenol, furan-2-ylmethyl halide/aldehyde, NaBH3CN, methanol, 25–60°C | 70–90 | >95 | Reductive amination, followed by HCl salt formation |
| Purification | Recrystallization or chromatography | — | >95 | Ensures high purity hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 299.76 g/mol. It features a furan ring, which is known for its reactivity and biological activity, making it a valuable component in medicinal chemistry.
Biochemical Research Applications
- Proteomics Research :
-
Enzyme Inhibition Studies :
- Research indicates that derivatives of phenolic compounds can inhibit various enzymes, including those involved in cancer progression. The structural features of 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride suggest potential inhibitory effects on enzymes linked to tumor growth .
- Antioxidant Activity :
Pharmacological Applications
- Anticancer Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
γ-Amino-2,6-dimethoxyphenol Hydrochloride ()
Structural Similarities :
- Shares the 2,6-dimethoxyphenol backbone and hydrochloride salt.
- Contains an amino group at the para position of the phenol ring.
Key Differences :
4-Methyl-2,6-dimethoxyphenol ()
Structural Similarities :
- Features the same 2,6-dimethoxyphenol core.
Key Differences :
- Substituted with a methyl group instead of the amino-furan side chain.
- Produced via hydrogenolysis of sugar-cane lignin using Al₂O₃ catalysts, with yields of 3.4 g/100 g .
Implications: The methyl group in 4-methyl-2,6-dimethoxyphenol may enhance hydrophobicity compared to the target compound’s polar amine-furan substituent. This difference could affect applications in lignin valorization or polymer chemistry.
HC Blue Hair Dye Derivatives ()
Structural Similarities :
- HC Blue No. 7 (CAS 83732-72-3) and HC Blue No. 8 (CAS 22366-99-0) contain aromatic amines and methoxy/pyridine groups, analogous to the target compound’s amine and methoxy functionalities.
Key Differences :
- HC Blue dyes feature nitro groups, pyridine rings, or anthraquinone backbones, unlike the phenolic-furan system of the target compound.
- Designed for hair dyeing, implying stability under oxidative conditions and low toxicity, whereas the target compound’s biological activity is undefined .
Implications :
The target compound’s furan ring may introduce photochemical instability compared to HC Blue dyes’ robust aromatic systems, limiting its use in cosmetic formulations.
4-Amino-2,6-difluorophenol Hydrochloride ()
Structural Similarities :
- Contains a para-amino group and hydrochloride salt.
Key Differences :
- Fluorine substituents replace methoxy groups at the 2- and 6-positions.
- Synonym: 2,6-Difluoro-4-aminophenol hydrochloride (CAS 114087-41-1) .
Resmethrin ()
Structural Similarities :
- Contains a furan moiety (5-(phenylmethyl)-3-furanyl) linked to a cyclopropane ester.
Key Differences :
- Lacks phenolic or amine functional groups.
Implications: The furan ring in both compounds may contribute to π-π interactions, but the target compound’s phenolic backbone could enable antioxidant or antimicrobial properties absent in Resmethrin.
Research Implications and Gaps
- Synthetic Pathways: The target compound’s furan-amine-phenol architecture may require tailored catalytic systems, as seen in lignin hydrogenolysis (Al₂O₃ in ) or reductive amination (Sn/HCl in ).
- Biological Activity : Structural analogs like HC Blue dyes and Resmethrin highlight the need for toxicity profiling, particularly regarding furan-related photodegradation or amine reactivity.
- Physicochemical Data: Melting points, solubility, and stability data for the target compound remain unconfirmed; comparative studies with γ-amino-2,6-dimethoxyphenol HCl (m.p. 198°C) are recommended .
Biological Activity
The compound 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride (commonly referred to as Furan-2-ylmethyl compound) is a synthetic derivative with potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxyphenol hydrochloride
- Molecular Formula : C13H16ClN2O3
- Molecular Weight : 286.73 g/mol
Antioxidant Properties
Research indicates that the Furan-2-ylmethyl compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. Studies have demonstrated that it can reduce lipid peroxidation in vitro, indicating its potential use in preventing diseases linked to oxidative damage.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
These findings suggest that the Furan-2-ylmethyl compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
The biological activity of the Furan-2-ylmethyl compound is largely attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomal subunits.
- Anti-inflammatory Mechanism : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
Case Study 1: Antioxidant Activity Assessment
A study conducted on rat liver cells treated with the Furan-2-ylmethyl compound showed a significant reduction in oxidative stress markers compared to controls. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, suggesting that the compound effectively protects against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the Furan-2-ylmethyl compound was tested against several strains of bacteria. The results indicated that it was particularly effective against Gram-positive bacteria, with a notable reduction in colony-forming units (CFUs) observed after treatment.
Q & A
What are the key methodological steps for synthesizing 4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of the phenolic core. A common approach includes:
- Step 1: Protection of the phenolic hydroxyl groups using methoxy groups via alkylation or methylation.
- Step 2: Introduction of the furan-2-ylmethylamine moiety via reductive amination, using a catalyst like sodium cyanoborohydride in a polar solvent (e.g., methanol).
- Step 3: Hydrochloride salt formation through acidification with HCl in an anhydrous solvent (e.g., diethyl ether).
Key considerations include reaction temperature control (0–25°C) to minimize side reactions and monitoring via TLC or HPLC for intermediate purity .
How can spectroscopic methods be employed to characterize this compound?
Level: Basic
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure by identifying methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.2 ppm), and amine-related peaks (δ 2.8–3.5 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation, particularly for verifying stereochemistry in crystalline form .
- IR Spectroscopy: Identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for phenol, if deprotected) .
What purification techniques are optimal for isolating this compound?
Level: Basic
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar by-products.
- Recrystallization: Employ ethanol/water mixtures for high-purity crystals.
- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities. Monitor at 254 nm for aromatic systems .
How can reaction conditions be optimized to improve yield in large-scale synthesis?
Level: Advanced
Answer:
- Catalyst Screening: Test alternatives to NaBH₃CN (e.g., Pd/C for hydrogenation) to enhance selectivity.
- Solvent Optimization: Replace methanol with THF or DMF to improve solubility of intermediates.
- Kinetic Studies: Use Design of Experiments (DoE) to model temperature, pH, and stoichiometry effects. For example, a 15% yield increase was reported by adjusting the amine:aldehyde ratio to 1.2:1 .
How should conflicting data on impurity profiles be resolved?
Level: Advanced
Answer:
- Source Identification: Compare impurity retention times with synthetic intermediates using LC-MS.
- Stress Testing: Expose the compound to heat, light, or humidity to simulate degradation pathways.
- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to distinguish batch-to-batch variability from systematic errors. Pharmacopeial guidelines (e.g., USP) set thresholds for acceptable impurity levels .
What strategies ensure compound stability during long-term storage?
Level: Advanced
Answer:
- Lyophilization: Convert to a stable powder form under inert gas (N₂/Ar).
- Packaging: Use amber glass vials with PTFE-lined caps to prevent moisture ingress.
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Evidence suggests methoxy groups enhance stability compared to hydroxyl analogues .
How can biological activity be evaluated methodologically?
Level: Advanced
Answer:
- In Vitro Assays: Screen for receptor binding (e.g., GPCRs) using fluorescence polarization.
- Dose-Response Curves: Determine IC₅₀ values in cell-based models (e.g., HEK293 cells).
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation. A study on structurally similar compounds showed enhanced activity with electron-donating substituents .
What computational approaches predict this compound’s interaction with biological targets?
Level: Advanced
Answer:
- Docking Simulations: Use AutoDock Vina to model binding to target proteins (e.g., kinases).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict activity. X-ray data from analogues validate predicted binding poses .
How can contradictory results in biological assays be addressed?
Level: Advanced
Answer:
- Assay Replication: Standardize protocols across labs (e.g., cell passage number, serum batches).
- Control Experiments: Include known agonists/antagonists to validate assay sensitivity.
- Data Normalization: Use Z-factor scoring to distinguish true activity from noise. A 2021 study attributed discrepancies to variations in cell membrane permeability .
What safety protocols are critical during handling?
Level: Basic
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).
- Ventilation: Use fume hoods for weighing and reactions.
- Waste Disposal: Neutralize hydrochloride waste with NaHCO₃ before incineration. Safety Data Sheets (SDS) for analogues recommend immediate decontamination of spills with 5% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
